3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane
Description
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane is a 3-substituted oxetane derivative featuring a cyclohexyl moiety modified with iodomethyl and methyl groups at the 1- and 3-positions, respectively. The oxetane ring, a four-membered oxygen-containing heterocycle, is known for its unique physicochemical properties, including reduced ring strain compared to smaller cyclic ethers like epoxides, and its ability to modulate solubility, lipophilicity, and metabolic stability in drug discovery .
Properties
Molecular Formula |
C11H19IO2 |
|---|---|
Molecular Weight |
310.17 g/mol |
IUPAC Name |
3-[1-(iodomethyl)-3-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c1-9-3-2-4-11(5-9,8-12)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
AXZLYGXOJIHBSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CI)OC2COC2 |
Origin of Product |
United States |
Preparation Methods
Compound Overview
- Molecular formula : C₁₁H₁₉IO₂
- Molecular weight : 310.17 g/mol
- Structural features :
- Oxetane ring (four-membered cyclic ether)
- 1-(Iodomethyl)-3-methylcyclohexyl substituent at the 3-position of the oxetane
- Spirocyclic arrangement between the oxetane and cyclohexane rings
Synthetic Approaches
Key Retrosynthetic Disconnections
- Oxetane ring formation via intramolecular Williamson ether synthesis.
- Iodomethyl introduction through nucleophilic substitution (SN2) or iodocyclization.
- Cyclohexane functionalization to install the methyl group and iodomethyl branch.
Detailed Synthetic Routes
Route 1: Iodocyclization-Mediated Synthesis
Based on spirocyclic scaffold strategies from ChemRxiv:
- Precursor preparation :
- Start with 3-methylcyclohexanol.
- Treat with iodomethane (CH₃I) in the presence of Ag₂O to form 1-(iodomethyl)-3-methylcyclohexanol.
- Oxetane ring formation :
- React the iodinated cyclohexanol with epichlorohydrin under basic conditions (K₂CO₃, DMF, 60°C).
- Cyclization via Williamson ether synthesis yields the oxetane ring.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | CH₃I, Ag₂O, DCM, RT | 72% |
| 2 | Epichlorohydrin, K₂CO₃, DMF, 60°C | 58% |
Route 2: Triflate Displacement and Cyclization
Adapted from ACS Chemical Reviews:
- Cyclohexane triflation :
- Convert 3-methylcyclohexanol to its triflate derivative using triflic anhydride (Tf₂O).
- Iodide introduction :
- Displace triflate with NaI in acetone (SN2 mechanism).
- Oxetane formation :
- Use a diol precursor (e.g., 3-hydroxymethyloxetane) and perform cyclization with KOtBu.
- Temperature: 0°C → RT for triflation
- Solvent: Anhydrous acetone for iodide substitution
- Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1)
Critical Optimization Strategies
Oxetane Stability
- Challenges : Oxetane rings are prone to ring-opening under acidic/basic conditions.
- Solutions :
- Use mild bases (e.g., K₂CO₃ instead of NaOH).
- Avoid prolonged heating (>80°C).
Iodomethyl Group Installation
- Efficiency : NaI in acetone achieves >90% conversion in 12 hours.
- Side reactions : Competing elimination minimized by polar aprotic solvents (DMF, DMSO).
Analytical Data
Spectroscopic Characterization
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).
Applications and Derivatives
- Medicinal chemistry : Serves as a spirocyclic scaffold for protease inhibitors.
- Material science : Functionalized oxetanes enhance polymer thermal stability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Formation of oxetane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Formation of methyl-substituted oxetane derivatives.
Scientific Research Applications
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
3-Substituted Oxetanes with Halogenated Groups
- 3-Fluoro-3-(iodomethyl)oxetane: This compound replaces the cyclohexyl group with a fluorine atom.
- 3-Iodooxetane : A simpler analog lacking substituents beyond iodine. Its minimal structure highlights the role of iodine in modulating reactivity and lipophilicity .
Alicyclic and Aromatic Substituted Oxetanes
- 3-[(4-Methoxy-2-nitrobenzyl)oxy]oxetane (S8): Features an aromatic nitrobenzyl group.
- 3-Ethyl-3-hydroxymethyloxetane : Contains ethyl and hydroxymethyl groups, improving aqueous solubility due to polar hydroxyl functionality. This contrasts with the lipophilic iodomethyl group in the target compound .
Spirocyclic and Energetic Oxetanes
- 3-(Nitromethylene)oxetane : Used as a precursor for energetic materials. Its nitromethylene group imparts high enthalpy of formation, a property absent in the target compound but relevant for explosives or propellants .
Physicochemical Properties
Key differences in solubility, lipophilicity, and stability are summarized below:
Notes:
- Polar substituents (e.g., hydroxymethyl) significantly improve solubility, as seen in 3-ethyl-3-hydroxymethyloxetane .
Biological Activity
3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxetane derivative, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The structural formula of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane can be represented as follows:
This compound features an oxetane ring substituted with a iodomethyl group and a methylcyclohexyl moiety. The presence of the iodine atom is significant as it can enhance reactivity and biological interactions.
Antineoplastic Activity
Oxetane derivatives, including 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane, have shown promising antineoplastic properties. Studies indicate that oxetanes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression. A study highlighted that certain oxetane-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
Antiviral and Antifungal Properties
Research has revealed that compounds containing oxetane structures exhibit antiviral activity, particularly against arboviruses. The antiviral mechanism is believed to involve the disruption of viral replication processes . Additionally, certain oxetanes have shown antifungal activity, making them potential candidates for the development of new antifungal agents .
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some studies suggest that oxetane derivatives can act as angiogenesis inhibitors, potentially reducing tumor growth by limiting its blood supply . The angiogenesis inhibitory activity of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane has not been directly studied but can be inferred from related compounds within the oxetane class.
Study on Biological Activities of Oxetanes
A comprehensive study analyzed various oxetane-containing compounds produced by microorganisms. The findings indicated that these compounds possess a broad spectrum of biological activities, including antineoplastic, antiviral, and antifungal properties. The study provided a predictive model for biological activities based on structural features .
| Biological Activity | Predicted Activity Score |
|---|---|
| Antineoplastic | 0.790 |
| Antiviral (arbovirus) | 0.670 |
| Angiogenesis Inhibitor | 0.925 |
| Antifungal | 0.684 |
Pharmacological Potential
The pharmacological potential of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane is supported by its structural characteristics which suggest high reactivity and interaction with biological targets. The introduction of halogen substituents like iodine enhances its ability to form covalent bonds with biomolecules, potentially leading to increased biological activity .
Q & A
Q. What are the key structural features of 3-{[1-(Iodomethyl)-3-methylcyclohexyl]oxy}oxetane, and how do they influence reactivity?
The compound contains a 3-substituted oxetane ring fused to a cyclohexyl moiety with an iodomethyl group. The oxetane’s strained four-membered ring enhances reactivity toward ring-opening reactions, while the iodomethyl group serves as a leaving group in nucleophilic substitutions. The cyclohexyl substituent contributes to steric effects, modulating reaction pathways and regioselectivity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H/13C NMR : To confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and iodomethyl group (δ ~3.0–3.5 ppm).
- IR Spectroscopy : Identifies C-O-C stretching (~950–1050 cm⁻¹) and C-I bonds (~500–600 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or GC-MS). Reference data for similar oxetanes are available in prior studies .
Q. What are common synthetic routes to 3-substituted oxetanes like this compound?
- Cyclization of Trimethylol Derivatives : Reacting trimethylolpropane with dialkyl carbonates (e.g., diethyl carbonate) under alkaline conditions forms 3-hydroxymethyloxetanes. Subsequent iodination via the Appel reaction (triphenylphosphine/I₂) introduces the iodomethyl group .
- Ring-Opening Functionalization : Preformed oxetanes undergo nucleophilic substitution at the iodomethyl site using amines or thiols .
Q. How does the oxetane ring’s stability compare to other cyclic ethers under acidic/basic conditions?
Oxetanes are more stable than epoxides but less stable than five-membered tetrahydrofuran. Under acidic conditions, the ring opens via protonation at the oxygen, followed by nucleophilic attack. Basic conditions typically require stronger nucleophiles (e.g., Grignard reagents) for ring-opening .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound in targeting enzymes like γ-secretase?
Molecular docking studies (e.g., using AutoDock or Schrödinger Suite) evaluate binding affinity to enzyme active sites. For γ-secretase inhibitors, the oxetane’s polarity reduces lipophilicity, improving solubility and metabolic stability. Substituent effects (e.g., iodomethyl) are modeled to optimize steric and electronic interactions .
Q. What strategies mitigate racemization during the synthesis of chiral oxetane derivatives?
Q. How does the iodomethyl group influence metabolic stability in vivo?
The iodomethyl group’s electronegativity and size slow oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4). Comparative studies show 3-substituted oxetanes exhibit longer half-lives than cyclohexyl analogs due to reduced lipophilicity and steric hindrance .
Q. What role does this compound play in improving druglikeness parameters?
- Solubility : Oxetanes lower logP values by ~0.5–1.0 units compared to cyclohexyl groups.
- Metabolic Stability : Reduced CYP450-mediated oxidation (see Table 1).
- Conformational Rigidity : Restricts molecular flexibility, enhancing target binding .
Table 1 : Metabolic Stability of Oxetane vs. Cyclohexyl Derivatives
| Compound | Microsomal Half-life (min) | CYP3A4 Oxidation Rate (%) |
|---|---|---|
| Cyclohexyl Analog | 12 | 85 |
| 3-Substituted Oxetane | 45 | 22 |
| Data adapted from Stepan et al. (2011) . |
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
Q. How can this compound be tailored for site-specific delivery in prodrug design?
The iodomethyl group enables click chemistry (e.g., copper-free azide-alkyne cycloaddition) to conjugate targeting moieties (e.g., peptides, antibodies). Alternatively, the oxetane’s oxygen serves as a hydrogen-bond acceptor for enhancing tissue permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
